4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride
Overview
Description
“4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride” is a compound with the molecular formula C10H16Cl2N4O and a molecular weight of 279.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride” is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core . The exact structure and the positions of the substituents can affect the properties and biological activity of the compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 279.17 . Other physical and chemical properties such as boiling point are not specified in the retrieved papers .Scientific Research Applications
Anticancer Applications
This compound has been used in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising results in in vitro anticancer studies . These derivatives have been tested against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . Some of these compounds have shown significant cytotoxic effects, particularly against the MCF7 cell line .
Molecular Docking Studies
Molecular docking studies have been conducted with these compounds, revealing promising binding affinities against Bcl2 anti-apoptotic protein . This suggests potential applications in the development of targeted therapies for cancers where Bcl2 is overexpressed .
Gene Expression Studies
These compounds have been found to influence the expression of several genes involved in cancer progression . For example, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .
Apoptosis Induction
The compound has been found to induce apoptosis in cancer cells . This is a critical mechanism for the elimination of cancer cells, and the ability to induce apoptosis is a desirable feature in potential anticancer drugs .
Cell Cycle Arrest
The compound has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This can halt the proliferation of cancer cells, providing another potential mechanism of action for anticancer therapies .
Development of Targeted Kinase Inhibitors
The compound has been used in the development of more potent and effective targeted kinase inhibitors (TKIs) . These TKIs have shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes , suggesting potential applications in the treatment of cancers where these kinases are implicated .
Induction of Proapoptotic Proteins
The compound has been found to increase the activity of proapoptotic proteins caspase-3 and Bax . This suggests potential applications in the development of therapies that promote apoptosis in cancer cells .
Downregulation of Antiapoptotic Proteins
The compound has been found to decrease the activity of the antiapoptotic protein Bcl2 . This could potentially enhance the effectiveness of therapies that aim to induce apoptosis in cancer cells .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cellular signaling pathways that regulate cell growth, survival, and proliferation .
Mode of Action
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride interacts with its kinase targets by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular functions .
Biochemical Pathways
The compound’s inhibition of kinases affects several biochemical pathways. For instance, the inhibition of EGFR, Her2, and VEGFR2 disrupts the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation . Similarly, the inhibition of CDK2 affects the cell cycle, potentially leading to cell cycle arrest .
Result of Action
The inhibition of kinases by 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride leads to several molecular and cellular effects. For instance, it can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can lead to an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2 .
properties
IUPAC Name |
4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.2ClH/c1-3-15-4-2-14(1)10-12-6-8-5-11-7-9(8)13-10;;/h6,11H,1-5,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEBVVUNKVNPNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CNCC3=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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